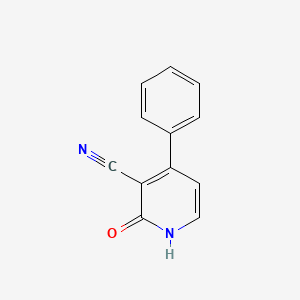

2-Hydroxy-4-phenyl-nicotinonitrile

Overview

Description

Synthesis Analysis

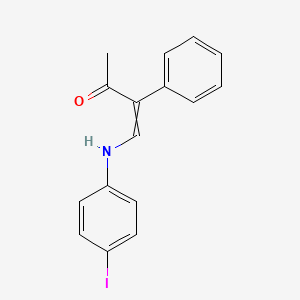

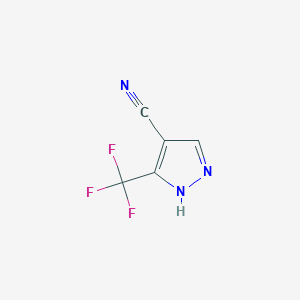

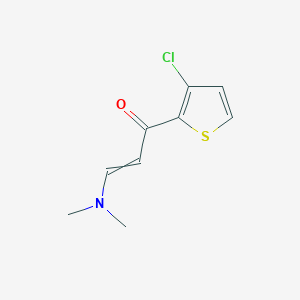

The synthesis of nicotinonitrile derivatives is described in the papers. For instance, a new luminescent nicotinonitrile derivative was synthesized via a simple route and yielded good results . Another paper reports the synthesis of a series of 4-(thiophen-2-yl)-substituted nicotinonitriles through a three-step procedure, including condensation and cyclization of 2-acetylthiophene . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4-phenyl-nicotinonitrile.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is confirmed through various techniques such as single crystal studies, which provide information on the three-dimensional structure, molecular shape, and nature of short contacts . Density functional theory (DFT) calculations are used to predict the ground state structure and spectroscopic data of these molecules .

Chemical Reactions Analysis

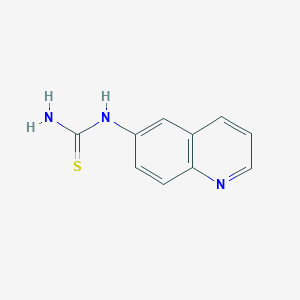

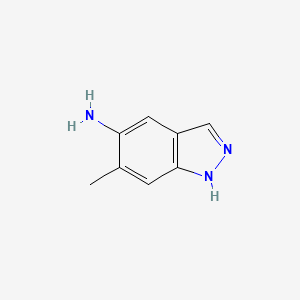

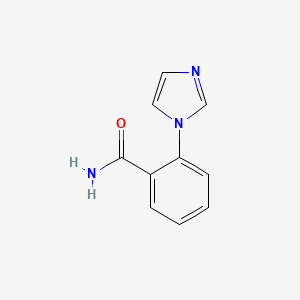

Some of the synthesized nicotinonitriles can undergo further transformations, such as the conversion into 1H-pyrazolo[3,4-b]pyridines . The reactivity of these compounds with other chemicals, such as malononitrile and aldehydes, is also explored, leading to the formation of various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are characterized using spectroscopic techniques like FT-IR, UV-vis, and NMR . The photophysical properties are studied to assess their potential as light-emitting materials, with some compounds exhibiting good absorption and fluorescence properties . The electronic properties, such as HOMO and LUMO energies, are investigated to understand charge transfer within the molecules . Additionally, the polarizability and hyperpolarizability analyses suggest that these compounds could serve as nonlinear optical materials .

Scientific Research Applications

Luminescent Material Studies

Researchers have explored nicotinonitrile derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile for their potential as blue light emitting materials. These compounds are synthesized through simple routes and demonstrate good absorption and fluorescence properties, with a positive solvatochromic effect in varying solvent polarities. This suggests potential applications in optoelectronic devices and light-emitting materials (Ahipa et al., 2014).

Corrosion Inhibition

Nicotinonitrile derivatives have been studied as green corrosion inhibitors for metals like mild steel in acidic solutions. Compounds such as 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles show high inhibition efficiency, indicating their potential as eco-friendly corrosion inhibitors. This is particularly significant for industrial applications where metal corrosion is a concern (Singh et al., 2016).

Dye-Sensitized Solar Cells

Research into nicotinonitrile derivatives like 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile has revealed their efficacy in dye-sensitized solar cells (DSSCs). These compounds can function as co-sensitizer dyes, enhancing the spectral coverage and efficiency of DSSCs. This points towards potential applications in renewable energy technology (Hemavathi et al., 2019).

Antimicrobial Properties

Some novel pyrido[2,3-d]pyrimidine derivatives synthesized from nicotinonitrile compounds have been shown to possess antimicrobial activities. This opens the door for their use in developing new antibacterial and antifungal agents (Behalo, 2008).

Chemosensing Applications

Compounds derived from nicotinonitriles have been explored for their chemosensing properties. They demonstrate significant antioxidant activities and potential as anti-inflammatory agents. This implies their use in biochemical sensing and pharmacological applications (Al-Hazmy et al., 2022).

Mechanism of Action

Target of Action

It is known that nitrile-containing compounds can enhance binding affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they can be converted to primary amines by reaction with lithium aluminum hydride . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion .

Biochemical Pathways

It’s worth noting that nitriles can be involved in various biochemical transformations, such as the formation of oximes and hydrazones .

Pharmacokinetics

It has been suggested that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .

Result of Action

It’s worth noting that nitrile-containing compounds have been associated with diverse biological and pharmacological activities .

Action Environment

It’s known that the storage temperature for this compound is between 2 and 8 degrees celsius .

properties

IUPAC Name |

2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDTXRAXSRKTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363299 | |

| Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-phenyl-nicotinonitrile | |

CAS RN |

14045-37-5 | |

| Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)